molecular formula C19H17N3O3S B3494235 4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide

4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide

Cat. No.: B3494235
M. Wt: 367.4 g/mol
InChI Key: USTQUTVMYXYRJZ-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide is an organic compound that features a benzamide core substituted with a pyridin-3-yl group and a 4-methylbenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with pyridine-3-carboxylic acid under appropriate conditions.

    Introduction of the 4-methylbenzenesulfonamido Group: The 4-methylbenzenesulfonamido group can be introduced via a sulfonation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at a different position.

    4-(4-methylbenzenesulfonamido)-N-(pyridin-2-yl)benzamide: Another positional isomer with the pyridinyl group at the 2-position.

    4-(4-methylbenzenesulfonamido)-N-(quinolin-3-yl)benzamide: A related compound with a quinoline ring instead of pyridine.

Uniqueness

The uniqueness of 4-(4-methylbenzenesulfonamido)-N-(pyridin-3-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-14-4-10-18(11-5-14)26(24,25)22-16-8-6-15(7-9-16)19(23)21-17-3-2-12-20-13-17/h2-13,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTQUTVMYXYRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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